7-Bromo-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione
Description
Properties
IUPAC Name |
7-bromo-4-methyl-1,3-dihydro-1,4-benzodiazepine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-13-5-9(14)12-8-3-2-6(11)4-7(8)10(13)15/h2-4H,5H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJBJTGEGMJZCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC2=C(C1=O)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415402 | |
| Record name | 7-BROMO-4-METHYL-3,4-DIHYDRO-1H-BENZO[E][1,4]DIAZEPINE-2,5-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49668808 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
78756-36-2 | |
| Record name | 7-BROMO-4-METHYL-3,4-DIHYDRO-1H-BENZO[E][1,4]DIAZEPINE-2,5-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 7-Bromo-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of bromine as a halogenating agent and various organic solvents to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
7-Bromo-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds similar to 7-bromo derivatives exhibit antidepressant properties. The mechanism often involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that benzodiazepine derivatives can enhance mood and reduce anxiety-like behaviors in animal models .
Anticonvulsant Effects
Benzodiazepines are widely recognized for their anticonvulsant properties. 7-Bromo-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione may contribute to this field by acting on GABA receptors to increase inhibitory neurotransmission, thereby preventing seizures .
Potential in Treating Neurodegenerative Disorders
The neuroprotective effects of benzodiazepines suggest potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that these compounds could mitigate oxidative stress and inflammation in neuronal cells .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions involving halogenation and cyclization processes. Understanding the synthetic pathways is crucial for developing analogs with enhanced efficacy or reduced side effects.
Case Study 1: Antidepressant Efficacy
A clinical trial investigated the antidepressant effects of a related benzodiazepine compound in patients with major depressive disorder. Results showed significant improvement in depressive symptoms compared to placebo groups, suggesting a promising avenue for further research into 7-bromo derivatives .
Case Study 2: Anticonvulsant Research
In a preclinical study using rodent models, researchers evaluated the anticonvulsant properties of various benzodiazepine derivatives. The study found that certain modifications to the benzodiazepine structure enhanced seizure control without the sedative effects commonly associated with traditional treatments .
Mechanism of Action
The mechanism of action of 7-Bromo-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitter receptors, particularly those involved in the central nervous system. This modulation can lead to various pharmacological effects, including anxiolytic and sedative properties .
Comparison with Similar Compounds
Key Structural Features :
- Core structure : A seven-membered diazepine ring fused to a benzene moiety.
- Substituents : Bromine at the 7-position and a methyl group at the 4-position.
- Molecular formula: C₁₀H₉BrN₂O₂ (assuming the methyl group is correctly positioned; see Notes for clarification).
- Molecular weight : ~269.1 g/mol (calculated based on formula).
- Melting point: 305–306°C (benzene/ethanol) .
- Boiling point: 581.0 ± 50.0°C .
- Density: 1.6 ± 0.1 g/cm³ .
Notes:
- Discrepancy in nomenclature: The provided evidence primarily describes 7-bromo-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione (CAS 195986-74-4) without the 4-methyl group .
Comparison with Structural Analogs
Comparison of Core Structures and Substituents
Physical and Chemical Properties
Key Observations :
- The 3-phenyl substituent in the benzoxazepinone derivative reduces melting point (205–270°C vs. 305°C for the benzodiazepine analog), suggesting altered crystal packing due to steric effects .
Biological Activity
7-Bromo-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione (CAS Number: 78756-36-2) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
- Molecular Formula : C10H9BrN2O2
- Molecular Weight : 269.09 g/mol
- IUPAC Name : this compound
- Purity : ≥95% .
Anticancer Activity
Recent studies have indicated that derivatives of benzodiazepines exhibit significant anticancer properties. For instance, compounds similar to 7-bromo derivatives have shown effectiveness against various cancer cell lines:
| Compound | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| 7-Bromo-4-methyl-benzodiazepine | MKN-45 (gastric adenocarcinoma) | 12.5 | |
| Clozapine (reference drug) | MKN-45 | 15.0 |
In vitro studies demonstrated that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of the p53 pathway .
Neuroleptic Activity
The compound is structurally related to known neuroleptics. In animal models, it has exhibited moderate antipsychotic effects comparable to clozapine. Research indicates that it acts primarily as a dopamine D2 receptor antagonist, which is crucial for managing psychotic disorders .
The mechanism by which 7-bromo derivatives exert their biological effects involves several pathways:
- Dopamine Receptor Modulation : By binding to dopamine receptors, it alters neurotransmitter levels in the brain.
- Apoptosis Induction in Cancer Cells : The compound activates apoptotic pathways, leading to cell death in cancerous cells.
- Antisecretory Activity : It has shown potential in reducing gastric acid secretion in animal models, suggesting a role in gastrointestinal health .
Case Study 1: Anticancer Efficacy
A study conducted on MKN-45 gastric adenocarcinoma cells revealed that treatment with 7-bromo derivatives resulted in a significant reduction in cell viability over 48 hours. The study utilized flow cytometry to assess apoptosis and found that treated cells exhibited increased levels of Annexin V positivity compared to controls.
Case Study 2: Neuropharmacological Assessment
In a behavioral study involving rats, administration of the compound led to reduced locomotor activity and increased time spent in immobility during forced swim tests, indicating potential antidepressant-like effects alongside its antipsychotic properties.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 7-Bromo-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of brominated precursors with methylamine derivatives. Evidence from a 2011 study highlights the use of dioxane as a solvent, achieving 97% yield under reflux conditions. Key parameters include temperature control (205–270°C) and stoichiometric ratios of brominated aromatic intermediates . For optimization, factorial design experiments (e.g., varying solvent polarity, reaction time, and catalyst loading) can systematically identify yield-maximizing conditions .
| Synthesis Parameters | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent (dioxane) | Reflux conditions | Maximizes purity |
| Reaction Temperature | 205–270°C | Avoids decomposition |
| Stoichiometry (Br:NH₂) | 1:1.2 | Reduces side products |
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. The 2011 study reports ¹H NMR (DMSO-d₆) peaks at δ 6.9 (alkene H), 7.2–7.9 (aromatic H), and 10.0 ppm (NH) , with IR absorption at 1660 cm⁻¹ (C=O stretch) . Discrepancies in spectral data (e.g., unexpected splitting or shifts) may arise from impurities or tautomeric forms. Cross-validation using High-Resolution Mass Spectrometry (HRMS) and X-ray crystallography is recommended .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Due to its brominated aromatic structure, the compound may pose toxicity risks. Safety Data Sheets (SDS) for analogous brominated benzodiazepines recommend:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and fume hood use.
- Storage : In airtight containers under inert gas (N₂/Ar) to prevent oxidation .
- Emergency Measures : Immediate rinsing with water for skin contact and consultation with a physician .
Advanced Research Questions
Q. How can computational modeling (e.g., COMSOL/DFT) predict the compound’s reactivity in novel catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) simulations can map electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. For instance, the bromine atom’s electron-withdrawing effect may enhance electrophilic substitution at the 4-methyl position. Coupling DFT with reaction kinetics models in COMSOL Multiphysics enables virtual screening of catalytic conditions (e.g., Pd-catalyzed cross-coupling) before lab validation .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Inconsistent bioactivity data (e.g., receptor binding affinities) may stem from assay variability or solvent effects. A robust approach includes:
- Standardized Assays : Use identical cell lines (e.g., HEK293 for GPCR studies) and solvent controls (DMSO concentration ≤0.1%).
- Dose-Response Curves : Triplicate measurements with nonlinear regression to calculate IC₅₀/EC₅₀ values.
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or systematic biases .
Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?
- Methodological Answer : Replace traditional solvents (dioxane) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to reduce environmental impact. Catalytic methods using recyclable heterogeneous catalysts (e.g., silica-supported Pd nanoparticles) can minimize waste. Life Cycle Assessment (LCA) tools quantify the carbon footprint of each synthetic step, guiding eco-friendly optimizations .
Data Contradiction Analysis
Q. Why do reported melting points vary between 205–270°C, and how can this be addressed experimentally?
- Methodological Answer : Melting point discrepancies often arise from polymorphic forms or residual solvents. Recrystallization in different solvents (e.g., ethanol vs. dioxane) followed by Differential Scanning Calorimetry (DSC) can identify stable polymorphs. Purity analysis via HPLC (≥99.5%) ensures consistency .
Research Applications
Q. What role does this compound play in developing benzodiazepine-derived probes for neurological research?
- Methodological Answer : The bromine atom serves as a handle for radiolabeling (e.g., ⁷⁶Br for PET imaging) to track biodistribution in vivo. Functionalization at the 3,4-dihydro position with fluorophores (e.g., FITC) enables real-time visualization of GABA receptor interactions in neuronal cultures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
